2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The structure of this compound consists of a quinazoline ring fused with a triazole ring, and a chlorophenyl group attached to the triazole ring.
Vorbereitungsmethoden
The synthesis of 2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to the formation of the triazoloquinazoline ring system via a Dimroth-like rearrangement . Another method includes the use of DABCO-based ionic liquids as catalysts in a three-component reaction involving aldehydes, β-diketones, and 3-amino-1,2,4-triazole . These methods are efficient and provide high yields under mild reaction conditions.
Analyse Chemischer Reaktionen
2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets. The compound binds to enzymes and receptors in the biological system, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation . The exact molecular pathways and targets are still under investigation, but the compound’s ability to form hydrogen bonds and its high dipole moment play a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds exhibit similar biological activities but differ in their structural arrangement and specific substituents.
[1,2,4]Triazolo[1,5-a]pyridines: These compounds are known for their medicinal applications, including acting as inhibitors for various enzymes.
The uniqueness of this compound lies in its specific structural features and the presence of the chlorophenyl group, which contributes to its distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
918802-91-2 |
---|---|
Molekularformel |
C15H9ClN4 |
Molekulargewicht |
280.71 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C15H9ClN4/c16-12-7-3-1-5-10(12)14-18-15-11-6-2-4-8-13(11)17-9-20(15)19-14/h1-9H |
InChI-Schlüssel |
GEKIURMGQGZODK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.